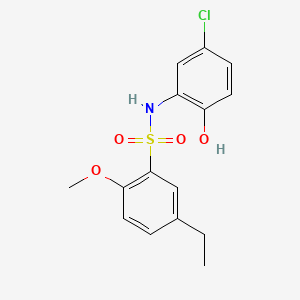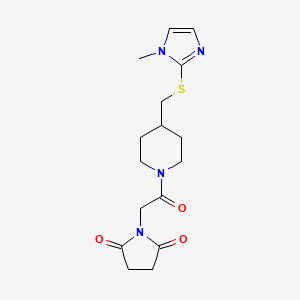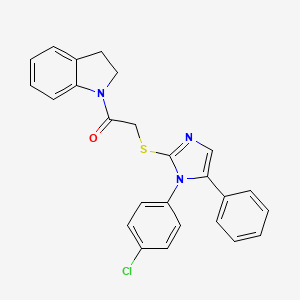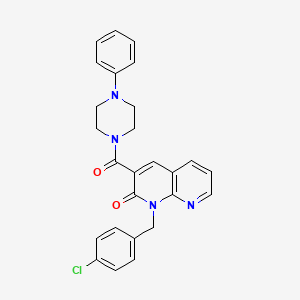
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-N'-hydroxyethanimidamide hydrochloride, or 2-CEH, is a chemical compound belonging to the class of hydrochloride salts. It is a derivative of the phenethylamine class of compounds, and is an important chemical intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. 2-CEH is commonly used in laboratory experiments, due to its low cost and easy availability, and is also used in the production of some drugs.
Wissenschaftliche Forschungsanwendungen
Urotensin-II Receptor Agonist
A key application of compounds related to 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride is in the field of pharmacology as nonpeptidic agonists of the urotensin-II receptor. These compounds, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, have shown selective and potent activity at the human UII receptor. Their utility extends to being pharmacological research tools and potential drug leads (Croston et al., 2002).
Antibacterial Activity
Research into novel heterocyclic compounds containing fragments similar to 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride has demonstrated significant antibacterial activity. These compounds have been effective against a range of bacteria including Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli, indicating their potential in developing new antibacterial agents (Mehta, 2016).
Photocatalysis and Environmental Applications
Studies involving chlorophenol derivatives have focused on photocatalysis using titanium dioxide for environmental applications. These include the degradation of antimicrobials like triclosan and triclocarban, highlighting the potential of chlorophenol-based compounds in reducing environmental pollutants (Sirés et al., 2007). Additionally, research on the adsorption and removal of chlorophenols from environmental samples using advanced materials like graphene oxide and titanium nanotubes has been conducted, demonstrating the relevance of these compounds in environmental chemistry and engineering (Zhou et al., 2007).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N'-hydroxyethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c9-7-4-2-1-3-6(7)5-8(10)11-12;/h1-4,12H,5H2,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKHBFDYOJPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NO)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N/O)/N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)
![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)

![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)

![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)

![1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone](/img/structure/B2380430.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)




![3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide](/img/structure/B2380439.png)